DL-Tyrosine-d7

Description

BenchChem offers high-quality DL-Tyrosine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Tyrosine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

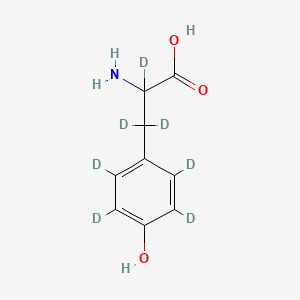

2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-MHKJVSNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of DL-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Tyrosine-d7, a deuterated isotopologue of the amino acid tyrosine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing DL-Tyrosine-d7 in their experimental workflows.

Chemical and Physical Properties

DL-Tyrosine-d7 is a stable, non-radioactive isotopically labeled form of DL-Tyrosine. The deuterium (B1214612) atoms replace hydrogen atoms on the phenyl ring and the β-carbon, resulting in a higher molecular weight which allows for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[1][2]

General Properties

| Property | Value | Source(s) |

| Chemical Name | DL-Tyrosine-d7 | [3] |

| Synonyms | (±)-2-Amino-3-(4-hydroxyphenyl-d4)propanoic-2,3,3-d3 acid | N/A |

| Molecular Formula | C₉H₄D₇NO₃ | [3] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| CAS Number | 402835-78-3 | [3] |

Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to off-white solid/powder | Similar to non-deuterated DL-Tyrosine | [5] |

| Melting Point | Decomposes at >300 °C | Data for non-deuterated DL-Tyrosine. The deuterated form is expected to have a similar decomposition temperature. | [6] |

| Boiling Point | Not applicable | Decomposes before boiling. | N/A |

| Solubility | Water: Slightly soluble DMSO: Slightly soluble Ethanol: Slightly soluble Aqueous Acid (e.g., 1 M HCl): Soluble Aqueous Base (e.g., 1 M NaOH): Soluble | Solubility is highly dependent on pH. Quantitative data for the non-deuterated L-Tyrosine is available and provides a good approximation. | [5] |

Spectral Data

The incorporation of seven deuterium atoms in DL-Tyrosine-d7 significantly alters its spectral properties compared to the non-labeled compound, which is the basis for its utility in analytical methods.

Mass Spectrometry

In mass spectrometry, DL-Tyrosine-d7 will exhibit a mass shift of +7 atomic mass units (amu) compared to endogenous tyrosine. The fragmentation pattern will also be altered due to the presence of deuterium.

Expected Fragmentation:

-

Parent Ion [M+H]⁺: m/z 189.1

-

Major Fragment (loss of HCOOH): m/z 143.1

-

Other Fragments: The exact fragmentation pattern can vary depending on the ionization method and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton signals corresponding to the deuterated positions (phenyl ring and β-carbon) will be absent or significantly reduced in intensity. The α-proton signal will remain.

-

¹³C NMR: The carbon signals will be present, but the signals for the deuterated carbons may show a slight upfield shift and will appear as multiplets due to C-D coupling.

Infrared (IR) Spectroscopy

The C-D stretching and bending vibrations will appear at lower wavenumbers (approximately 2100-2300 cm⁻¹ for C-D stretch) compared to the corresponding C-H vibrations (approximately 2800-3100 cm⁻¹) in the non-labeled compound.

Experimental Protocols

Synthesis and Purification of DL-Tyrosine-d7

A common method for the synthesis of deuterated amino acids involves acid-catalyzed H/D exchange followed by resolution of the racemic mixture.

Protocol: Acid-Catalyzed Deuteration and Enzymatic Resolution

Methodology:

-

Deuteration: DL-Tyrosine is heated in a strong deuterated acid, such as deuterated sulfuric acid in deuterium oxide, to facilitate the exchange of protons on the aromatic ring and the aliphatic side chain with deuterium.[7]

-

Acetylation: The resulting racemic mixture of DL-Tyrosine-d7 is acetylated using acetic anhydride to form N-acetyl-DL-Tyrosine-d7.

-

Enzymatic Resolution: The N-acetylated racemic mixture is then subjected to enzymatic resolution using an aminoacylase. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-Tyrosine-d7 and unreacted N-acetyl-D-Tyrosine-d7.[7][8][9]

-

Separation: The L-Tyrosine-d7 and N-acetyl-D-Tyrosine-d7 are separated using chromatographic techniques.

-

Hydrolysis: The separated N-acetyl-D-Tyrosine-d7 is then hydrolyzed under acidic conditions to yield D-Tyrosine-d7.

-

Recombination: Equimolar amounts of the purified L-Tyrosine-d7 and D-Tyrosine-d7 are combined to produce DL-Tyrosine-d7.

-

Purification: The final product is purified by recrystallization.

Quantification of Tyrosine using DL-Tyrosine-d7 as an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the use of DL-Tyrosine-d7 as an internal standard for the quantification of tyrosine in a biological matrix.[10]

Methodology:

-

Sample Preparation: A known amount of DL-Tyrosine-d7 is spiked into the biological sample as an internal standard. Proteins are then precipitated using a solvent like acetonitrile. After centrifugation, the supernatant containing the analyte and internal standard is collected.[11]

-

LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: The peak areas of the analyte (tyrosine) and the internal standard (DL-Tyrosine-d7) are measured. The ratio of the peak areas is then used to determine the concentration of tyrosine in the original sample by comparing it to a calibration curve prepared with known concentrations of tyrosine and a fixed concentration of the internal standard.[12]

Applications in Research and Drug Development

Metabolic Tracer Studies

DL-Tyrosine-d7 is a valuable tool for tracing the metabolic fate of tyrosine in various biological systems. As a non-essential amino acid, tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] By introducing DL-Tyrosine-d7, researchers can follow its incorporation into these downstream metabolites, providing insights into the dynamics of these pathways in both healthy and diseased states.

Quantitative Proteomics

In the field of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique. While less common than using labeled arginine or lysine, cells can be grown in media containing DL-Tyrosine-d7. This leads to the incorporation of the heavy-labeled tyrosine into newly synthesized proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify changes in protein expression levels.[13][14]

Conclusion

DL-Tyrosine-d7 is a versatile and indispensable tool for researchers in various scientific disciplines. Its unique physical and chemical properties, arising from the incorporation of deuterium, enable precise and accurate quantification of tyrosine and its metabolites, as well as the elucidation of complex biological pathways. This guide provides a foundational understanding of DL-Tyrosine-d7 to facilitate its effective application in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DL-Tyrosine-d7 - CAS - 402835-78-3 | Axios Research [axios-research.com]

- 4. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 5. chemfaces.com [chemfaces.com]

- 6. DL -Tyrosine 99 556-03-6 [sigmaaldrich.com]

- 7. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to DL-Tyrosine-d7: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. This guide focuses on the critical aspects of isotopic purity and enrichment, offering detailed experimental protocols for its determination and presenting quantitative data for researchers in drug development and various scientific fields. The strategic replacement of hydrogen with deuterium (B1214612) atoms in DL-Tyrosine-d7 makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry.[1][2][3]

Understanding Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of a compound that contains the desired isotope, in this case, deuterium. Isotopic enrichment, a related term, quantifies the abundance of the deuterium isotope at specific atomic positions within the molecule. High isotopic purity and enrichment are crucial for the reliability and accuracy of studies utilizing DL-Tyrosine-d7.

Quantitative Data on DL-Tyrosine-d7

The isotopic purity of commercially available DL-Tyrosine-d7 can vary between suppliers and batches. The following tables summarize representative quantitative data for different forms of deuterated tyrosine.

Table 1: Isotopic Purity of Commercially Available Deuterated Tyrosine

| Compound | Supplier/Source | Stated Isotopic Purity (%) |

| D-Tyrosine-d7 | MedchemExpress | 97.27[1] |

| L-Tyrosine (D₇, 98%) | Cambridge Isotope Laboratories, Inc. | 98[4][5] |

| L-Tyrosine (D₇, 97-98%; ¹⁵N, 98%) | Cambridge Isotope Laboratories, Inc. | 97-98[6] |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of DL-Tyrosine-d7 relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic distribution and abundance of deuterium-labeled compounds.[7] The underlying principle involves the precise measurement of the mass-to-charge ratio (m/z) of the parent ion and its isotopologues.

Protocol for Isotopic Purity Analysis by LC-HRMS:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the DL-Tyrosine-d7 sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.

-

Prepare a corresponding solution of non-labeled DL-Tyrosine as a reference standard.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good separation and peak shape of tyrosine.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

High-Resolution Mass Spectrometry (HR-MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Scan Mode: Full scan mode to acquire the full isotopic pattern.

-

Mass Range: A range that includes the m/z of both unlabeled and fully deuterated tyrosine (e.g., m/z 180-200).

-

Resolution: A high resolution (e.g., >60,000) is crucial to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the mass spectra for the chromatographic peaks of both labeled and unlabeled tyrosine.

-

Identify the monoisotopic peak of the unlabeled tyrosine (M+H)+ and the corresponding peak for the fully deuterated tyrosine (M+d7+H)+.

-

Calculate the isotopic purity by determining the relative abundance of the (M+d7+H)+ ion compared to the sum of all isotopologue peaks (M to M+d7).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the structure and the specific sites of deuteration.[8] Quantitative NMR (qNMR) can be used to determine the level of isotopic enrichment.

Protocol for Isotopic Enrichment Analysis by NMR:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the DL-Tyrosine-d7 sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D₂O) to a final volume of 0.6-0.7 mL.[9]

-

Ensure the sample is fully dissolved to form a clear, homogeneous solution. Particulate matter should be removed by filtration.

-

An internal standard with a known concentration can be added for quantitative analysis.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify and quantify any residual proton signals in the positions expected to be deuterated.

-

The absence or significant reduction of signals at the deuterated positions confirms high isotopic enrichment.

-

Integration of the residual proton signals relative to a non-deuterated position or an internal standard allows for the calculation of the percentage of non-deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration.

-

For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR for confirming the sites of labeling and for quantitative analysis.[10]

-

-

Data Analysis:

-

Process the NMR spectra (phasing, baseline correction, and integration).

-

In ¹H NMR, calculate the isotopic enrichment by comparing the integral of a residual proton signal to the integral of a signal from a non-deuterated position or the internal standard.

-

In ²H NMR, the relative integrals of the deuterium signals can confirm the distribution of deuterium across the molecule.

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining the isotopic purity of DL-Tyrosine-d7 using mass spectrometry and NMR spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ckisotopes.com [ckisotopes.com]

- 4. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 5. L-Tyrosine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-Tyrosine (Dâ, 97-98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7373-0.25 [isotope.com]

- 7. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to DL-Tyrosine-d7: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine. This document details its molecular properties, applications in research, and in-depth experimental protocols for its use, particularly in quantitative analysis and metabolic studies.

Core Molecular and Physical Properties

DL-Tyrosine-d7 is a stable isotope-labeled version of DL-Tyrosine where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an invaluable tool in mass spectrometry-based analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₄D₇NO₃ | [1][2] |

| Molecular Weight | 188.23 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

Applications in Research

DL-Tyrosine-d7 serves as a critical tool in various research applications, primarily due to its utility as an internal standard and a tracer in metabolic investigations.

-

Internal Standard for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), DL-Tyrosine-d7 is widely used as an internal standard for the accurate quantification of endogenous tyrosine in biological samples such as plasma and dried blood spots. Its chemical properties are nearly identical to endogenous tyrosine, but its increased mass allows for clear differentiation in mass spectrometric analysis.

-

Metabolic and Signaling Pathway Analysis: As a stable isotope tracer, DL-Tyrosine-d7 can be introduced into biological systems to track the metabolic fate of tyrosine. This allows researchers to study metabolic fluxes and investigate signaling pathways, such as tyrosine kinase signaling, which play crucial roles in cellular processes and diseases like cancer.[1]

Experimental Protocols

Quantitative Analysis of Tyrosine in Human Plasma using LC-MS/MS with DL-Tyrosine-d7 as an Internal Standard

This protocol outlines a standard method for the determination of tyrosine concentrations in human plasma.

a. Materials and Reagents:

-

DL-Tyrosine-d7

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS/MS system

b. Sample Preparation:

-

Prepare a stock solution of DL-Tyrosine-d7 in water/methanol (1:1 v/v).

-

For each plasma sample, aliquot 100 µL into a microcentrifuge tube.

-

Add a known amount of the DL-Tyrosine-d7 internal standard solution to each plasma sample.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate tyrosine from other plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

-

DL-Tyrosine-d7: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation).

-

d. Data Analysis:

-

Quantify the concentration of tyrosine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tyrosine.

Synthesis of Deuterated Tyrosine

While commercially available, deuterated tyrosine can be synthesized for specific research needs. A common method involves the acid-catalyzed exchange of protons with deuterium.

a. Materials:

-

L-Tyrosine

-

Deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O)

-

Heating apparatus

-

Lyophilizer

b. Procedure:

-

Dissolve L-Tyrosine in a solution of DCl in D₂O in a sealed reaction vessel.

-

Heat the mixture at an elevated temperature (e.g., 110°C) for a specified period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring and the side chain.

-

Cool the reaction mixture and then freeze-dry (lyophilize) to remove the DCl and D₂O.

-

The resulting solid is the deuterated L-Tyrosine. The degree and positions of deuteration can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of tyrosine in a biological sample using DL-Tyrosine-d7 as an internal standard.

Caption: Workflow for tyrosine quantification using DL-Tyrosine-d7.

Tyrosine Kinase Signaling Pathway Analysis using Stable Isotope Labeling

Stable isotope-labeled amino acids, including deuterated tyrosine, are instrumental in quantitative phosphoproteomics to study signaling pathways. The following diagram outlines a simplified workflow for analyzing tyrosine kinase signaling using a stable isotope labeling approach.

Caption: Workflow for Tyrosine Kinase Signaling Analysis.

References

A Comprehensive Technical Guide to the Certificate of Analysis Specifications for DL-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the specifications found on a Certificate of Analysis (CoA) for DL-Tyrosine-d7. It is intended to serve as a resource for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work. This document outlines the key quality attributes of DL-Tyrosine-d7, the experimental methodologies used to determine these attributes, and the underlying scientific principles.

Introduction to DL-Tyrosine-d7

DL-Tyrosine-d7 is a stable isotope-labeled version of the amino acid DL-tyrosine, where seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable internal standard for quantitative analysis in various applications, including mass spectrometry-based proteomics and metabolomics, and as a tracer in metabolic research.[1][2][3] The use of stable isotope-labeled standards is critical for achieving high accuracy and precision in analytical measurements by correcting for variability in sample preparation and instrument response.

Certificate of Analysis (CoA) Specifications

The Certificate of Analysis is a formal document that certifies that a specific batch of a product meets its predetermined quality specifications. For DL-Tyrosine-d7, the CoA provides a comprehensive summary of its identity, purity, and other critical quality attributes.

Summary of Quantitative Specifications

The following table summarizes the typical quantitative specifications for DL-Tyrosine-d7, with acceptable limits for each test.

| Test Parameter | Specification |

| Identity | |

| ¹H NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Purity | |

| Chemical Purity (by HPLC) | ≥98% |

| Enantiomeric Purity (D/L ratio) | 45-55% of each enantiomer |

| Isotopic Purity | |

| Deuterium Enrichment | ≥98% |

| Physical Properties | |

| Appearance | White to off-white solid |

| Residuals | |

| Water Content (Karl Fischer) | ≤1.0% |

| Residual Solvents | Meets USP <467> requirements |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Identity Confirmation

3.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure of DL-Tyrosine-d7.

-

Methodology: A sample of the material is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6). The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4][5][6]

-

Data Interpretation: The chemical shifts, coupling constants, and integration of the observed proton signals are compared to the expected spectrum for DL-Tyrosine-d7. The absence of signals corresponding to the seven deuterated positions confirms successful labeling.

3.1.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of DL-Tyrosine-d7.

-

Methodology: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Data Interpretation: The observed m/z value should correspond to the theoretical molecular weight of DL-Tyrosine-d7 (C₉H₄D₇NO₃, approximate molecular weight: 188.23 g/mol ).[1]

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the percentage of the main compound relative to any impurities.

-

Methodology:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where tyrosine absorbs, typically around 274 nm.

-

Quantification: The peak area of DL-Tyrosine-d7 is compared to the total area of all peaks in the chromatogram.

-

3.2.2. Chiral HPLC for Enantiomeric Purity

-

Objective: To determine the ratio of D-Tyrosine-d7 to L-Tyrosine-d7.

-

Methodology:

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is used to separate the enantiomers.[7][8][9][10]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer, often with an acidic additive like formic acid.[7]

-

Detection: UV detection at an appropriate wavelength.

-

Quantification: The peak areas of the D- and L-enantiomers are integrated to determine their relative percentages. A racemic mixture should ideally show a 50:50 ratio.

-

Isotopic Purity Determination

3.3.1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the percentage of deuterium enrichment.

-

Methodology: The sample is analyzed using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[11][12] The instrument's high mass accuracy allows for the separation and quantification of the different isotopologues (molecules with different numbers of deuterium atoms).

-

Data Interpretation: The relative intensities of the ion signals corresponding to the unlabeled (d0) and various deuterated (d1 through d7) forms of tyrosine are measured. The isotopic purity is calculated based on the abundance of the d7 isotopologue relative to all other isotopologues.[11][12]

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow for the generation of a Certificate of Analysis for a stable isotope-labeled compound like DL-Tyrosine-d7.

Caption: Workflow for DL-Tyrosine-d7 Certificate of Analysis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Tyrosine is a critical amino acid in cellular signaling, particularly through the action of receptor tyrosine kinases (RTKs). The diagram below illustrates a simplified representation of the EGFR signaling pathway, a key pathway in cell proliferation and differentiation, and a major area of interest in drug development.[13][14][15][16]

Caption: Simplified EGFR signaling cascade.

References

- 1. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Technical Guide: DL-Tyrosine-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on DL-Tyrosine-d7, a deuterated stable isotope-labeled amino acid. It is intended to serve as a comprehensive resource for researchers utilizing this compound in mass spectrometry-based quantitative studies.

Core Technical Data

DL-Tyrosine-d7 is a non-radioactive, isotopically enriched form of the amino acid tyrosine, where seven hydrogen atoms have been replaced by deuterium. This mass shift allows it to be used as an ideal internal standard for the accurate quantification of natural tyrosine in complex biological matrices.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of DL-Tyrosine-d7, compiled from various suppliers.

| Property | Value | Source(s) |

| Chemical Name | DL-2-Amino-3-(4-hydroxyphenyl-d4)propanoic-2,3,3-d3 acid | Supplier Data Sheets |

| Molecular Formula | C₉H₄D₇NO₃ | Axios Research, Cambridge Isotope Laboratories |

| Molecular Weight | 188.23 g/mol | Axios Research, Cambridge Isotope Laboratories |

| CAS Number | 402835-78-3 (DL-Tyrosine-d7) | Axios Research |

| 130551-49-4 (L-Tyrosine-d7) | Cambridge Isotope Laboratories, MedchemExpress | |

| Appearance | White to off-white powder | PubChem |

| Purity | ≥98% | Cambridge Isotope Laboratories |

| Storage Conditions | Store at room temperature, away from light and moisture. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. | Cambridge Isotope Laboratories, MedchemExpress |

Supplier and Purity Specifications

Purity is a critical parameter for an internal standard. The table below lists purity specifications from different suppliers.

| Supplier | Purity Specification |

| MedchemExpress (L-Tyrosine-d7) | 98.87% - 99.77% |

| Cambridge Isotope Laboratories (L-Tyrosine-d7) | 98% |

Application: Stable Isotope Dilution Method

The primary application of DL-Tyrosine-d7 is as an internal standard in stable isotope dilution (SID) analysis, most commonly coupled with liquid chromatography-mass spectrometry (LC-MS).[1] This method allows for highly accurate and precise quantification of endogenous tyrosine by correcting for sample loss during preparation and variations in instrument response.

The general workflow for this application is depicted below. A known amount of the "heavy" standard (DL-Tyrosine-d7) is spiked into a biological sample containing the "light" analyte (endogenous tyrosine). The ratio of the signals from the analyte and the internal standard is then used to calculate the exact concentration of the analyte.

Experimental Protocol: Quantification of Tyrosine in Plasma

The following is a representative protocol for the quantification of tyrosine in human plasma using DL-Tyrosine-d7 as an internal standard with LC-MS/MS. This protocol is based on established methods for amino acid analysis.[2][3][4][5][6]

Materials and Reagents

-

DL-Tyrosine-d7

-

Endogenous L-Tyrosine (for calibration curve)

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine-d7 in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve endogenous L-Tyrosine in a 50:50 mixture of methanol and water with 0.1% formic acid.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the calibration standard stock solution to achieve a concentration range that covers the expected physiological levels of tyrosine.

Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the IS working solution (10 µg/mL) to the plasma and vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Parameters

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

-

DL-Tyrosine-d7: Precursor ion (m/z) 189.1 -> Product ion (m/z) 143.1

-

Data Analysis

-

Integrate the peak areas for both the endogenous tyrosine and the DL-Tyrosine-d7 internal standard.

-

Calculate the ratio of the peak area of tyrosine to the peak area of DL-Tyrosine-d7.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical method described above, from sample preparation to final data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

Solubility Profile of DL-Tyrosine-d7 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine, a non-essential aromatic amino acid, and its deuterated analogue, DL-Tyrosine-d7, are crucial compounds in various research fields, including proteomics, metabolomics, and drug metabolism studies. Understanding the solubility of DL-Tyrosine-d7 in common laboratory solvents is paramount for accurate experimental design, formulation development, and analytical method validation. This technical guide provides a detailed summary of the solubility of tyrosine in a range of solvents and offers insights into the experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of tyrosine is significantly influenced by the solvent system, temperature, and pH. The following tables summarize the available quantitative solubility data for L-Tyrosine, which can be used as a reliable estimate for DL-Tyrosine-d7.

Table 1: Solubility of L-Tyrosine in Aqueous Solutions at 25°C (298.15 K)

| Solvent System | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 3.2 - 7.5 | 0.45[1] | 0.0025 |

| Water | 1.8 | 2.0[1] | 0.0110 |

| Water | 9.5 | 1.4[1] | 0.0077 |

| Water | 10.0 | 3.8[1] | 0.0210 |

| 0.05 M HCl | 1.45 | - | 0.0165[2] |

| 0.0498 M NaOH | 9.95 | - | 0.0358[2] |

| 1 M HCl | - | 100 (with heating)[1] | 0.5518 |

Table 2: Mole Fraction Solubility of L-Tyrosine in Binary Solvent Mixtures at Various Temperatures[3]

| Solvent System (w/w) | Temperature (K) | Mole Fraction (10^5 * x) |

| Methanol (B129727) + Water | ||

| 0.2 Methanol | 283.15 | 1.63 |

| 323.15 | 5.96 | |

| 0.8 Methanol | 283.15 | 0.43 |

| 323.15 | 1.87 | |

| Ethanol + Water | ||

| 0.2 Ethanol | 283.15 | 1.51 |

| 323.15 | 5.42 | |

| 0.8 Ethanol | 283.15 | 0.23 |

| 323.15 | 1.15 | |

| n-Propanol + Water | ||

| 0.2 n-Propanol | 283.15 | 1.45 |

| 323.15 | 5.22 | |

| 0.8 n-Propanol | 283.15 | 0.16 |

| 323.15 | 0.92 | |

| DMSO + Water | ||

| 0.2 DMSO | 283.15 | 2.53 |

| 323.15 | 7.21 | |

| 0.8 DMSO | 283.15 | 4.88 |

| 323.15 | 11.52 |

Note: The mole fraction solubility of L-Tyrosine generally ranks as follows: DMSO > Water > Methanol > Ethanol > n-Propanol[3].

Experimental Protocols

The determination of solubility is a critical experimental procedure. The most common method cited for amino acid solubility is the isothermal dissolution equilibrium method , often referred to as the shake-flask method.

Isothermal Dissolution Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

DL-Tyrosine-d7

-

Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO)

-

Jacketed glass vessel or temperature-controlled shaker

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

An excess amount of DL-Tyrosine-d7 is added to a known volume of the solvent in a jacketed glass vessel maintained at a constant temperature.

-

The suspension is stirred vigorously for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After stirring, the suspension is allowed to settle for a sufficient time (e.g., 2-4 hours) to allow for the sedimentation of undissolved solid.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

The filtered saturated solution is then appropriately diluted for concentration analysis.

-

The concentration of DL-Tyrosine-d7 in the diluted sample is determined using a validated analytical method, typically HPLC.

HPLC Analysis of Tyrosine Concentration

Instrumentation:

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase for tyrosine analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at 224 nm is a suitable wavelength for tyrosine quantification[3].

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 303 K[3].

Quantification: A calibration curve is constructed by preparing a series of standard solutions of DL-Tyrosine-d7 of known concentrations. The peak area of the analyte in the experimental samples is then used to determine its concentration by interpolating from the calibration curve.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Core of DL-Tyrosine-d7 Racemic Mixture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Tyrosine-d7, a deuterated racemic mixture of the amino acid tyrosine. This document delves into its chemical and physical properties, synthesis, and applications, with a particular focus on its use as an internal standard in quantitative analyses. Detailed experimental protocols and metabolic pathway information are provided to support its practical implementation in research and drug development.

Core Concepts: Understanding DL-Tyrosine-d7

DL-Tyrosine-d7 is a stable isotope-labeled form of tyrosine, where seven hydrogen atoms have been replaced by deuterium. It exists as a racemic mixture, containing equal amounts of the D- and L-enantiomers. This defined composition makes it an excellent internal standard for mass spectrometry-based quantification of tyrosine in various biological matrices. The key advantage of using a deuterated standard lies in its chemical similarity to the analyte of interest, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation in a mass spectrometer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DL-Tyrosine-d7 is crucial for its effective application. The primary properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₄D₇NO₃ | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 402835-78-3 | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥98% | [3] |

| Storage | Store at room temperature, protected from light and moisture. | [3] |

Data Presentation: Quantitative Insights

The utility of DL-Tyrosine-d7 as an internal standard is predicated on its distinct mass spectrometric signature compared to endogenous, unlabeled tyrosine. Below is a summary of relevant mass spectrometry data.

Mass Spectrometry Data

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| Tyrosine (unlabeled) | 182.1 | 136.1 | Not specified |

| DL-Tyrosine-d7 | 189.1 | 143.1 | Predicted |

Note: The MRM transition for DL-Tyrosine-d7 is predicted based on the fragmentation of unlabeled tyrosine, which typically involves the loss of the carboxyl group.

Experimental Protocols: Methodologies for Key Experiments

The primary application of DL-Tyrosine-d7 is as an internal standard for the accurate quantification of tyrosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Tyrosine in Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of tyrosine in plasma using DL-Tyrosine-d7 as an internal standard.

3.1.1. Materials

-

DL-Tyrosine-d7

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Plasma samples

-

Microcentrifuge tubes

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

3.1.2. Sample Preparation

-

Spiking: To 100 µL of plasma sample, add a known concentration of DL-Tyrosine-d7 solution (e.g., 10 µL of a 10 µg/mL solution).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3.1.3. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes should be optimized to ensure good separation of tyrosine from other matrix components.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Tyrosine: 182.1 -> 136.1

-

DL-Tyrosine-d7: 189.1 -> 143.1

-

Chiral Separation of DL-Tyrosine by HPLC

While DL-Tyrosine-d7 is used as a racemic mixture for quantifying total tyrosine, it is sometimes necessary to separate the D- and L-enantiomers. Chiral high-performance liquid chromatography (HPLC) is the method of choice for this purpose.

3.2.1. Materials

-

DL-Tyrosine-d7

-

Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

-

Methanol, HPLC grade

-

Ethanol, HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a UV or MS detector

3.2.2. Chromatographic Conditions

-

Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A mixture of methanol, ethanol, water, and a small amount of acid (e.g., TFA) is commonly used. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 275 nm or by mass spectrometry.

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex biological pathways and experimental workflows is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Metabolic Fate of Tyrosine

Tyrosine is a precursor to several important biomolecules, including neurotransmitters and hormones. The metabolic pathways of L-tyrosine are well-established, while D-tyrosine is generally considered to be less metabolically active but can be converted to some extent.

References

An In-depth Technical Guide to Natural Abundance Correction for DL-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for correcting the natural isotopic abundance in quantitative studies using DL-Tyrosine-d7. Accurate correction is paramount for achieving reliable results in applications ranging from metabolic flux analysis to pharmacokinetic studies where isotopically labeled internal standards are employed.

The Theoretical Framework of Isotopic Abundance

All elements with a stable isotope in nature exist as a mixture of these isotopes in predictable ratios. When analyzing molecules via mass spectrometry (MS) or nuclear magnetic resonance (NMR), the presence of these heavier, naturally occurring isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) must be accounted for.[1] This is especially critical when using isotopically enriched compounds, such as DL-Tyrosine-d7, as an internal standard.

The goal of natural abundance correction is to distinguish between the isotopes intentionally introduced as a tracer and those already present in the molecule and the biological system.[1] Failure to correct for this can lead to an overestimation of the labeled species and introduce significant errors in quantification.

Data Presentation: Natural Isotope Abundances

The foundational data for any correction algorithm are the natural abundances of the stable isotopes of the elements constituting the molecule.

Table 1: Natural Abundance of Stable Isotopes in DL-Tyrosine

| Element | Isotope | Relative Abundance (%) | Mass (Da) |

|---|---|---|---|

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H (D) | 0.0115 | 2.014102 | |

| Nitrogen | ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 | |

| Oxygen | ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999132 |

| | ¹⁸O | 0.205 | 17.999160 |

The Isotopic Profile of DL-Tyrosine-d7

DL-Tyrosine-d7 is a deuterated form of Tyrosine where seven hydrogen atoms have been replaced with deuterium (B1214612).[2] However, the synthesis of such molecules rarely achieves 100% isotopic purity.[3] A commercially available standard, for instance, might have an isotopic enrichment of 98%.[4][5] This means that at each of the seven labeled positions, there is a 98% probability of finding a deuterium atom and a 2% chance of finding a hydrogen atom.

This statistical reality results in a population of molecules, or "isotopologues," that differ in their isotopic composition.[3] The primary species will be the fully deuterated d7 molecule, but significant populations of d6, d5, and lower isotopologues will also be present.[6][7] The distribution of these species can be calculated using a binomial expansion.[3][8]

Data Presentation: Molecular Information and Isotopologue Distribution

Understanding the precise mass and expected isotopic distribution of the standard is the first step in the correction process.

Table 2: Molecular Information for DL-Tyrosine and DL-Tyrosine-d7

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| DL-Tyrosine (unlabeled) | C₉H₁₁NO₃ | 181.0739 |

| DL-Tyrosine-d7 | C₉H₄D₇NO₃ | 188.1179 |

Table 3: Theoretical Isotopologue Distribution of DL-Tyrosine-d7 at 98% Isotopic Enrichment

| Isotopologue | Number of Deuterium Atoms | Species Abundance (%) |

|---|---|---|

| d7 | 7 | 86.81 |

| d6 | 6 | 12.40 |

| d5 | 5 | 0.78 |

| d4 | 4 | 0.03 |

| d3 | 3 | <0.01 |

| d2 | 2 | <0.01 |

| d1 | 1 | <0.01 |

Note: Abundances are calculated based on the binomial probability for n=7 sites and a deuterium enrichment of 98%. This distribution does not yet account for the natural abundance of ¹³C, ¹⁵N, or ¹⁸O.

The challenge arises because the mass peak of a lower isotopologue (e.g., d6) containing a heavy natural isotope (e.g., ¹³C) can overlap with the mass peak of a higher isotopologue (e.g., d7).

Correction Methodologies and Workflows

Simple subtraction methods are inadequate for accurate correction. The most robust method involves matrix-based calculations that account for the isotopic distributions of all elements in the molecule.[1][9] This approach uses a correction matrix to deconvolute the measured mass isotopomer distribution (MID) into the true, enrichment-derived distribution.[1]

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. L-Tyrosine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-589-0.1 [isotope.com]

- 5. L-Tyrosine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. chemrxiv.org [chemrxiv.org]

DL-Tyrosine-d7 CAS number and product information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DL-Tyrosine-d7, a deuterated form of the aromatic amino acid tyrosine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of analytical and research applications.

Core Product Information

DL-Tyrosine-d7 is a stable isotope-labeled version of DL-Tyrosine, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

CAS Number: 402835-78-3[1]

While the racemic mixture (DL-form) is available, the L-enantiomer, L-Tyrosine-d7, is more commonly cited in research applications.

Physicochemical and Product Data

The following table summarizes the key physicochemical properties and typical product specifications for deuterated tyrosine, including both the DL- and the more frequently referenced L-form.

| Property | DL-Tyrosine-d7 | L-Tyrosine-d7 | Unlabeled DL-Tyrosine |

| CAS Number | 402835-78-3[1] | 130551-49-4[2] | 556-03-6[3][4] |

| Alternate CAS # | NA | NA | Not Applicable |

| Molecular Formula | C₉H₄D₇NO₃[1] | C₉H₄D₇NO₃[2] | C₉H₁₁NO₃[3][4] |

| Molecular Weight | 188.23 g/mol [1][2] | 188.23 g/mol [2][5] | 181.19 g/mol [3][4] |

| Typical Purity | Information not widely available | ≥98%[2][5] | ≥95% to 99%[3][6] |

| Isotopic Purity | Information not widely available | 98% (Deuterium)[2] | Not Applicable |

| Physical Form | Solid/Powder | Solid/Powder | White to off-white powder[4] |

| Common Applications | Analytical reference standard[1] | Biomolecular NMR, Metabolism, Metabolomics, Proteomics[2][5] | Peptide synthesis, precursor in various syntheses[6] |

Applications in Research and Development

Deuterated tyrosine, including DL-Tyrosine-d7, serves several critical functions in scientific research:

-

Metabolic Tracer: Due to its increased mass, DL-Tyrosine-d7 can be used to trace the metabolic fate of tyrosine in vivo and in vitro without the use of radioactive isotopes. This is particularly useful in studying the biosynthesis of neurotransmitters and hormones derived from tyrosine.

-

Internal Standard: In quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are ideal internal standards. They exhibit similar chemical and physical properties to their non-deuterated counterparts, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[7]

-

Elucidation of Reaction Mechanisms: The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Studying the KIE with deuterated tyrosine can provide valuable insights into the mechanisms of enzymatic reactions.

Experimental Protocols

The use of deuterated tyrosine often involves its detection and quantification by mass spectrometry. Below is a generalized experimental workflow for the quantification of a tyrosine analogue in a biological matrix, such as plasma, using a deuterated internal standard.

General LC-MS/MS Workflow for Quantification

Signaling and Metabolic Pathways

Tyrosine is a pivotal amino acid involved in numerous critical biological pathways. Its deuterated form is instrumental in studying the dynamics of these pathways.

Tyrosine Metabolic Pathway

Tyrosine serves as a precursor for the synthesis of several key molecules, including neurotransmitters and hormones.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine residues in proteins are central to cell signaling. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to a ligand (e.g., a growth factor), activate downstream signaling cascades that regulate cell growth, differentiation, and survival.[3][4][5][6][8]

References

- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 5. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tyrosine in Human Plasma using DL-Tyrosine-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of tyrosine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes DL-Tyrosine-d7, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A straightforward protein precipitation step is employed for sample cleanup, allowing for high-throughput analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of tyrosine in a complex biological matrix.

Introduction

Tyrosine is a non-essential amino acid that serves as a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Accurate measurement of tyrosine levels in plasma is crucial for various research areas, including neuroscience, metabolic disorder studies, and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as DL-Tyrosine-d7, is essential for minimizing analytical variability in LC-MS/MS-based quantification.[1] This internal standard has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing reliable correction for any sample loss or matrix-induced signal suppression or enhancement.

Experimental

Materials and Reagents

-

DL-Tyrosine (≥98% purity)

-

DL-Tyrosine-d7 (≥98% purity, isotopic purity ≥98%)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98% purity)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine and DL-Tyrosine-d7 in a 50:50 mixture of methanol and water to create individual 1 mg/mL stock solutions. Store these solutions at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of DL-Tyrosine by performing serial dilutions of the stock solution with a 50:50 methanol/water mixture. These will serve as calibration standards.

-

Internal Standard (IS) Working Solution: Prepare a working internal standard solution of DL-Tyrosine-d7 at a concentration of 1 µg/mL by diluting the stock solution with a 50:50 methanol/water mixture.

Sample Preparation Protocol

A protein precipitation method is used for the extraction of tyrosine from human plasma.

-

Thaw human plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of the 1 µg/mL DL-Tyrosine-d7 internal standard working solution to each plasma sample and to each calibration curve point.

-

Vortex the mixture for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][3][4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids. A common choice would be a 100 x 2.1 mm, 1.7 µm particle size column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Table 1: LC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 10 | 90 |

| 2.0 | 40 | 60 |

| 2.1 | 90 | 10 |

| 3.0 | 90 | 10 |

| 3.1 | 10 | 90 |

| 5.0 | 10 | 90 |

Mass Spectrometry Parameters

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| DL-Tyrosine | 182.2 | 136.1 | 100 | 15 |

| DL-Tyrosine-d7 | 189.2 | 143.1 | 100 | 15 |

Note: The optimal collision energy may vary depending on the instrument and should be optimized accordingly. The MRM transition for DL-Tyrosine is based on published data for tyrosine.[1][5] The transition for DL-Tyrosine-d7 is predicted based on a +7 Da mass shift.

Results and Discussion

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 0.1 to 100 µg/mL for tyrosine in human plasma. A calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis of the data is expected to yield a correlation coefficient (r²) of >0.99.

Table 3: Representative Calibration Curve Data

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 150,000 | 0.0101 |

| 0.5 | 7,650 | 152,000 | 0.0503 |

| 1.0 | 15,100 | 149,000 | 0.1013 |

| 5.0 | 75,800 | 151,000 | 0.5020 |

| 10.0 | 152,000 | 150,000 | 1.0133 |

| 50.0 | 760,000 | 151,000 | 5.0331 |

| 100.0 | 1,510,000 | 149,000 | 10.1342 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The precision, expressed as the coefficient of variation (%CV), is expected to be less than 15%, and the accuracy, expressed as the relative error (%RE), should be within ±15%.

Retention Time

Under the described chromatographic conditions, the expected retention time for tyrosine and DL-Tyrosine-d7 is approximately 1.5 - 2.5 minutes. The use of a HILIC column allows for the retention of the polar tyrosine molecule, separating it from other endogenous components in the plasma.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of tyrosine in human plasma. The use of DL-Tyrosine-d7 as an internal standard ensures high accuracy and precision. The straightforward protein precipitation sample preparation protocol makes this method suitable for high-throughput analysis in a research or drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. A novel approach to determine the tyrosine concentration in human plasma by DART-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Revolutionizing Quantitative Proteomics: A Deep Dive into DL-Tyrosine-d7 Metabolic Labeling

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become an indispensable technique for quantitative mass spectrometry-based proteomics. By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC enables accurate relative quantification of protein abundance and post-translational modifications between different cell populations. This application note details the use of DL-Tyrosine-d7, a deuterated version of the amino acid tyrosine, in SILAC workflows for quantitative proteomics, with a particular focus on studying tyrosine phosphorylation dynamics in key signaling pathways.

DL-Tyrosine-d7 serves as a powerful tool for introducing a 7 Dalton mass shift in tyrosine-containing peptides. This mass difference is readily detectable by high-resolution mass spectrometers, allowing for the precise differentiation and quantification of peptides from "light" (unlabeled) and "heavy" (DL-Tyrosine-d7 labeled) cell populations. The use of a racemic mixture (DL-Tyrosine) requires consideration of cellular uptake and incorporation, which will be addressed in the provided protocols. This approach is particularly valuable for investigating signaling pathways where tyrosine phosphorylation plays a critical regulatory role, such as the Epidermal Growth Factor Receptor (EGFR) and Insulin (B600854) signaling pathways.

Data Presentation: Quantitative Analysis of Phosphotyrosine Dynamics

The primary output of a SILAC experiment is the relative quantification of peptides and their post-translational modifications. Below are illustrative tables summarizing quantitative data from hypothetical SILAC experiments investigating the effects of specific treatments on the phosphotyrosine proteome.

Table 1: Quantification of Phosphopeptide Changes in Response to Epidermal Growth Factor (EGF) Stimulation. This table showcases the fold-change in phosphorylation of key proteins in the EGFR signaling pathway upon stimulation with EGF.

| Protein | Gene | Phosphosite | Heavy/Light Ratio (EGF/Control) | p-value |

| Epidermal growth factor receptor | EGFR | Y1068 | 8.5 | < 0.001 |

| Epidermal growth factor receptor | EGFR | Y1148 | 9.2 | < 0.001 |

| Shc-transforming protein 1 | SHC1 | Y317 | 6.3 | < 0.005 |

| Mitogen-activated protein kinase 1 | MAPK1 | Y204 | 4.1 | < 0.01 |

| Mitogen-activated protein kinase 3 | MAPK3 | Y187 | 3.8 | < 0.01 |

| Signal transducer and activator of transcription 3 | STAT3 | Y705 | 2.5 | < 0.05 |

Table 2: Quantification of Phosphopeptide Changes in Response to Insulin Stimulation. This table illustrates the fold-change in phosphorylation of key proteins in the insulin signaling pathway upon stimulation with insulin.

| Protein | Gene | Phosphosite | Heavy/Light Ratio (Insulin/Control) | p-value |

| Insulin receptor | INSR | Y1150 | 10.2 | < 0.001 |

| Insulin receptor substrate 1 | IRS1 | Y612 | 7.8 | < 0.001 |

| Phosphatidylinositol 3-kinase regulatory subunit alpha | PIK3R1 | Y688 | 5.5 | < 0.005 |

| Protein kinase B | AKT1 | Y315 | 3.2 | < 0.01 |

| Glycogen synthase kinase-3 beta | GSK3B | Y216 | 2.1 | < 0.05 |

Experimental Protocols

This section provides detailed methodologies for a typical SILAC experiment using DL-Tyrosine-d7 to investigate changes in tyrosine phosphorylation.

Protocol 1: Metabolic Labeling of Cells with DL-Tyrosine-d7

This protocol outlines the steps for labeling cells with "heavy" DL-Tyrosine-d7 and "light" unlabeled L-Tyrosine.

Materials:

-

Cells of interest (e.g., A431 for EGFR studies, HepG2 for insulin signaling studies)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Tyrosine, L-Lysine, and L-Arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Tyrosine

-

"Heavy" DL-Tyrosine-d7

-

Standard cell culture reagents (PBS, trypsin-EDTA, etc.)

Procedure:

-

Cell Line Adaptation:

-

Culture cells for at least 5-6 passages in the SILAC-grade medium supplemented with either "light" L-Tyrosine or "heavy" DL-Tyrosine-d7. This ensures complete incorporation of the respective amino acid into the proteome.

-

The recommended starting concentration for DL-Tyrosine-d7 is 0.5 mM, but this may require optimization for your specific cell line.

-

Supplement the media with 10% dFBS and the other essential amino acids (Lysine and Arginine) at their normal concentrations.

-

-

Experimental Treatment:

-

Once >95% incorporation is confirmed (typically by a preliminary mass spectrometry analysis), plate the "light" and "heavy" labeled cells for the experiment.

-

Grow cells to the desired confluency (e.g., 80%).

-

Starve the cells in serum-free SILAC media for 12-24 hours to reduce basal phosphorylation levels.

-

Treat the "heavy" labeled cells with the stimulus of interest (e.g., 100 ng/mL EGF for 10 minutes or 100 nM insulin for 15 minutes).

-

Treat the "light" labeled cells with a vehicle control (e.g., PBS or DMSO).

-

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Harvest the "light" and "heavy" labeled cells and combine them at a 1:1 ratio based on cell count or protein concentration.

-

Lyse the combined cell pellet in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Protocol 2: Protein Digestion and Phosphotyrosine Peptide Enrichment

This protocol describes the preparation of peptides for mass spectrometry analysis, including an enrichment step for phosphotyrosine-containing peptides.

Materials:

-

Combined protein lysate from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (proteomics grade)

-

Anti-phosphotyrosine (pY) antibody-conjugated beads (e.g., pY-100)

-

Wash buffers (e.g., Tris-buffered saline with Tween-20)

-

Elution buffer (e.g., 100 mM glycine-HCl, pH 2.5)

-

C18 desalting spin columns

Procedure:

-

Protein Reduction, Alkylation, and Digestion:

-

Reduce the disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Dilute the lysate 5-fold with 50 mM ammonium (B1175870) bicarbonate.

-

Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

-

-

Phosphotyrosine Peptide Enrichment:

-

Equilibrate the anti-phosphotyrosine antibody beads according to the manufacturer's instructions.

-

Incubate the digested peptide mixture with the antibody beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound peptides.

-

Elute the phosphotyrosine-containing peptides with the elution buffer.

-

-

Sample Cleanup:

-

Desalt the enriched phosphopeptides using C18 spin columns according to the manufacturer's protocol.

-

Dry the purified peptides in a vacuum centrifuge.

-

Protocol 3: LC-MS/MS Analysis and Data Processing

This protocol provides a general overview of the mass spectrometry analysis and subsequent data analysis steps.

Materials:

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

-

Analyze the peptide mixture by nano-LC-MS/MS. The specific gradient and acquisition parameters will need to be optimized for the instrument used.

-

-

Data Analysis:

-

Use a proteomics software suite to identify and quantify the peptides.

-

Configure the software to search for variable modifications, including phosphorylation (+79.966 Da) on serine, threonine, and tyrosine, and the specific mass shift for DL-Tyrosine-d7 (+7.044 Da) on tyrosine.

-

The software will calculate the heavy-to-light (H/L) ratios for the identified phosphopeptides, providing the relative quantification of phosphorylation changes.

-

Mandatory Visualizations

Experimental Workflow

Metabolic Flux Analysis with DL-Tyrosine-d7 Tracer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By employing stable isotope-labeled compounds, such as DL-Tyrosine-d7, researchers can trace the metabolic fate of these molecules through various pathways. This provides a dynamic understanding of cellular metabolism that is not achievable with static metabolite measurements alone. DL-Tyrosine-d7, a deuterated form of the amino acid tyrosine, serves as an excellent tracer for investigating several key metabolic processes, including protein synthesis, and the biosynthesis of neurotransmitters and thyroid hormones. These application notes provide a comprehensive guide to performing MFA with a DL-Tyrosine-d7 tracer, from experimental design to data interpretation.

Core Applications

The use of DL-Tyrosine-d7 as a tracer in metabolic flux analysis enables the investigation of several critical biological processes:

-

Protein Synthesis: By monitoring the incorporation of DL-Tyrosine-d7 into the proteome, the rate of protein synthesis can be quantified. This is invaluable for studying the effects of drugs, genetic modifications, or disease states on cellular growth and proliferation.

-

Neurotransmitter Synthesis: Tyrosine is a direct precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] Tracing the conversion of DL-Tyrosine-d7 to these neurotransmitters allows for the quantification of their synthesis rates, providing insights into neurological function and the mechanisms of neuroactive drugs.

-